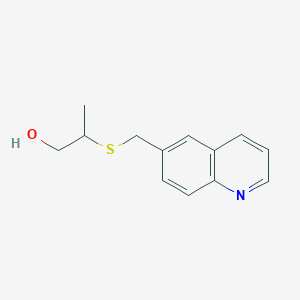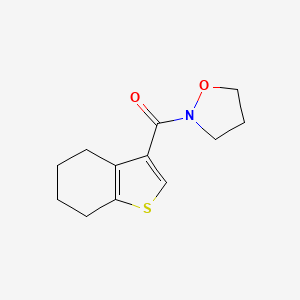
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is not fully understood, but it is thought to involve interactions with cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. It has also been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine in lab experiments include its high purity and yield, as well as its potential applications in a variety of scientific research fields. However, the limitations of using this compound include its relatively complex synthesis method and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine. For example, further investigation is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Additionally, its potential use as a chiral building block in organic synthesis should be further explored. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine involves the reaction of 2-(phenylsulfonyl)acetaldehyde with ethylene oxide in the presence of a catalyst. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine has been studied for its potential applications in a variety of scientific research fields. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
IUPAC Name |
2-(2-phenylpropylsulfonyl)-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-11(12-6-3-2-4-7-12)10-17(14,15)13-8-5-9-16-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBJCYQSQZLXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)

![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)
![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)




